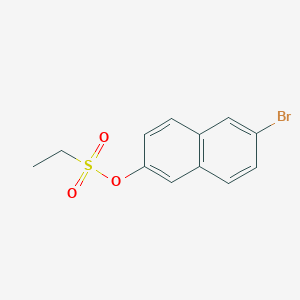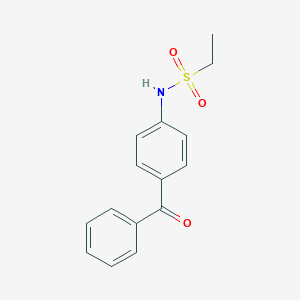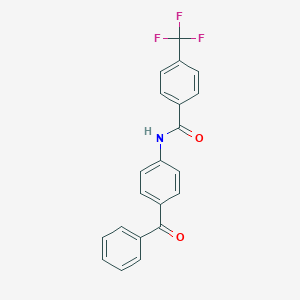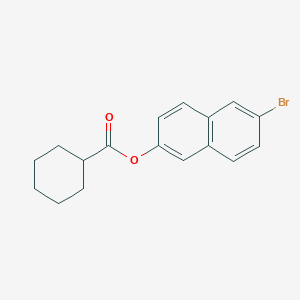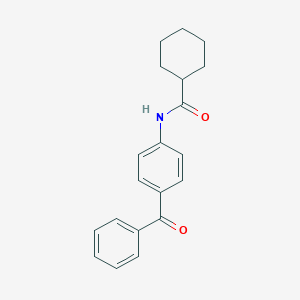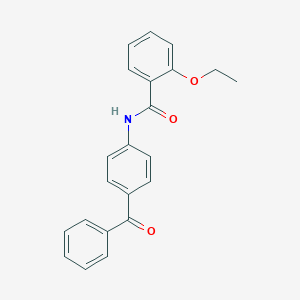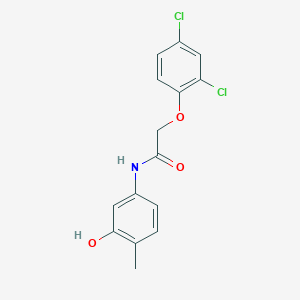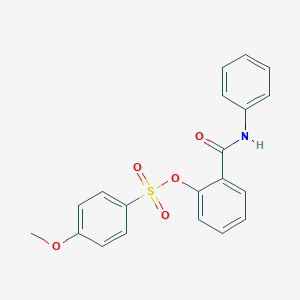
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate, also known as AMC-4-MS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized by several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and reduce the formation of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has several advantages for lab experiments. It is stable and can be easily synthesized. It has been found to have low toxicity and can be administered orally or topically. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate. One area of research is the development of more efficient synthesis methods for 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate. Another area of research is the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted to optimize the dosage and administration of 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate for maximum effectiveness.
Synthesemethoden
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been synthesized by several methods, including the reaction of 2-(carbonylamino)benzenesulfonate with 4-methoxyphenylboronic acid, and the reaction of 2-aminobenzenesulfonamide with 4-methoxyphenyl isocyanate. The latter method was found to be more efficient, with a higher yield of 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to have potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Produktname |
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate |
|---|---|
Molekularformel |
C20H17NO5S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
[2-(phenylcarbamoyl)phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-25-16-11-13-17(14-12-16)27(23,24)26-19-10-6-5-9-18(19)20(22)21-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
InChI-Schlüssel |
RISXWAZQFXSWRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



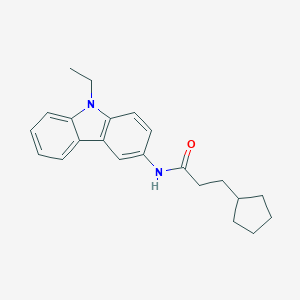
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
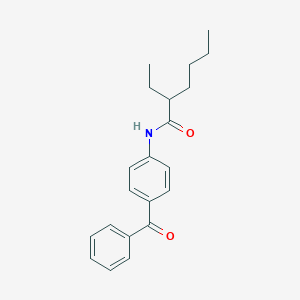
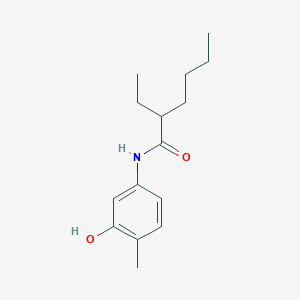
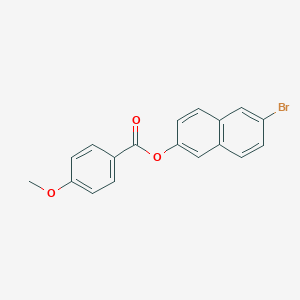
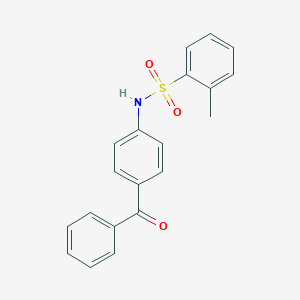
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
